4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol
Description
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol is a phenolic compound featuring a central benzyl core substituted with a phenol group at the para position and a 3-hydroxypropylamino moiety attached via a phenyl-methyl linkage. The compound’s hydroxyl and amino groups facilitate hydrogen bonding, which likely influences its solubility, crystallinity, and biological activity .
Properties
IUPAC Name |
4-[(3-hydroxypropylamino)-phenylmethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-12-4-11-17-16(13-5-2-1-3-6-13)14-7-9-15(19)10-8-14/h1-3,5-10,16-19H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAGXGNWPVUXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reduction of Halogenated Phenylchroman-2-one
- Starting material: (±)-6-bromo-4-phenylchroman-2-one or similar halogenated chromanone.
- Reducing agents: Sodium borohydride or lithium borohydride.
- Solvent: Cyclic ethers such as tetrahydrofuran (THF).
- Conditions: Ambient temperature (0–40 °C, preferably 10–35 °C).
- Outcome: Formation of (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol.
Isolation: Extraction with organic solvents like diisopropyl ether, hexane, cyclohexane, or n-heptane, followed by pH adjustment to isolate the phenolic alcohol intermediate.
Step 2: Protection of Phenolic Hydroxyl Group
- Reagents: Benzyl bromide or benzyl chloride.
- Base/acid scavenger: Potassium carbonate, sodium carbonate, or sodium hydroxide.
- Solvent: Ketones such as acetone, methyl isopropyl ketone, methyl ethyl ketone, or alkyl nitriles like acetonitrile.
- Conditions: Ambient to reflux temperatures depending on solvent.
- Purpose: To protect the phenol hydroxyl group by forming benzyl ethers, preventing unwanted side reactions in subsequent steps.
Step 3: Formation of Sulphonic Ester
Step 4: Amination with Diisopropylamine
- Reagents: Diisopropylamine.
- Solvent: Aprotic solvents such as N,N-diisopropylamine, N,N-dimethylformamide (DMF), or no solvent.
- Additives: Alkali metal iodides like potassium iodide or sodium iodide to facilitate substitution.
- Conditions: Elevated temperature (80–150 °C, preferably 90–110 °C) for extended periods (e.g., 97 hours reported in some processes).
- Outcome: Nucleophilic substitution of the tosylate by diisopropylamine to form the amino-substituted intermediate.
Isolation: Extraction with organic solvents and pH adjustment using orthophosphoric acid to avoid formation of difficult-to-remove sulfate salts.
Step 5: Deprotection and Final Modifications
- Deprotection: Removal of benzyl protecting groups using catalytic hydrogenation (e.g., Raney-Nickel catalyst).
- Further functionalization: Esterification or salt formation as needed for stability or pharmaceutical formulation.
- Purification: Crystallization or salt formation using metal bases (e.g., sodium hydroxide, lithium hydroxide, potassium hydroxide) in solvents like methanol, isopropanol, acetone, or methyl ethyl ketone.
Reaction Conditions and Solvent Selection
| Step | Reagents/Conditions | Solvents Used | Temperature Range | Notes |
|---|---|---|---|---|
| Reduction | NaBH4 or LiBH4 | Tetrahydrofuran (THF) | 0–40 °C (preferably 10–35 °C) | Mild reduction to alcohol; ambient temperature preferred |
| Phenol Protection | Benzyl bromide/chloride + base | Acetone, methyl isopropyl ketone, acetonitrile | Ambient to reflux | Protects phenol hydroxyl to prevent side reactions |
| Tosylation | p-Toluenesulfonyl chloride + pyridine | Dichloromethane | Ambient | Converts alcohol to tosylate for nucleophilic substitution |
| Amination | Diisopropylamine + KI or NaI | N,N-Diisopropylamine, DMF, or neat | 80–150 °C (preferably 90–110 °C) | Long reaction times (up to 97 hours) for complete substitution |
| Deprotection | Raney-Nickel catalytic hydrogenation | Suitable hydrogenation solvent | Ambient to mild heating | Removes benzyl protecting groups cleanly |
| Salt Formation/Purification | Metal hydroxides (NaOH, LiOH, KOH) | Methanol, isopropanol, acetone, methyl ethyl ketone | 25–85 °C | Produces metal salts for improved stability and crystallinity |
Research Findings and Process Improvements
- Use of orthophosphoric acid for pH adjustment during extraction avoids formation of oily sulfate salts, facilitating easier isolation and higher purity of the amino intermediate.
- Selection of aprotic solvents and metal iodides enhances nucleophilic substitution efficiency in the amination step.
- Protection/deprotection strategies are critical to maintain functional group integrity and achieve high yields.
- The process is adaptable to produce enantiomerically enriched compounds by resolution after the amination step.
- Metal salt formation improves crystallinity and handling of the final product, which is important for pharmaceutical applications.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Outcome/Product |
|---|---|---|---|---|
| 1 | Reduction | NaBH4 or LiBH4, THF, 10–35 °C | Reduce ketone to alcohol | (±)-4-bromo-2-(3-hydroxy-1-phenylpropyl)phenol |
| 2 | Protection | Benzyl bromide/chloride, K2CO3, acetone | Protect phenol hydroxyl | Benzyl-protected phenol derivative |
| 3 | Tosylation | p-Toluenesulfonyl chloride, pyridine, DCM | Convert alcohol to tosylate | Tosylate ester intermediate |
| 4 | Amination | Diisopropylamine, KI/NaI, DMF, 90–110 °C | Introduce amino group | Amino-substituted intermediate |
| 5 | Deprotection | Raney-Nickel hydrogenation | Remove benzyl protecting group | Free phenol with amino substituent |
| 6 | Salt formation | NaOH/LiOH/KOH, methanol or ketone solvents | Form metal salts for purification | Crystalline metal salt of target compound |
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage .
Comparison with Similar Compounds
Functional Group Impact on Physicochemical Properties
- Hydrogen Bonding: The target compound’s phenol and 3-hydroxypropylamino groups enable extensive hydrogen bonding, likely resulting in higher melting points and aqueous solubility compared to analogs like 1-Amino-3-ethoxy-propan-2-ol, where the ethoxy group reduces polarity .
- Lipophilicity: The trifluoropropoxy substituent in [4-(3,3,3-Trifluoropropoxy)phenyl]methanol introduces strong electronegativity and lipophilicity, which may enhance membrane permeability compared to the target compound’s hydrophilic hydroxypropylamino group .
Crystallographic and Structural Insights
Crystallographic tools such as SHELXL (for refinement) and WinGX (for small-molecule analysis) are critical for elucidating the hydrogen-bonding networks and crystal packing of these compounds . For instance, the target compound’s ability to form dimeric or polymeric structures via O–H···N or N–H···O interactions could be contrasted with the sulfone-containing analog’s propensity for S=O···H–O bonds, which are less directional .
Biological Activity
4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol, also known by its chemical identifier 626214-22-0, is a phenolic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article presents a comprehensive review of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
This compound belongs to a class of phenolic compounds characterized by a hydroxyl group attached to a benzene ring. Its structure allows it to participate in various biochemical interactions. The primary mechanisms of action include:
- Enzyme Modulation : It acts as an inhibitor or activator of specific enzymes. For instance, it may inhibit enzymes associated with oxidative stress, thereby reducing cellular damage.
- Antioxidant Activity : The compound has been investigated for its antioxidant properties, which play a crucial role in protecting cells from oxidative damage .
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activities, making it a candidate for therapeutic applications in inflammatory diseases.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Antioxidative Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models. The results indicated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.
- Anti-inflammatory Research : In an experimental model of inflammation, the compound showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
- Antimicrobial Activity : Preliminary tests revealed that this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli, with further studies needed to quantify its minimum inhibitory concentration (MIC) .
Comparison with Similar Compounds
When compared to structurally similar compounds, this compound shows unique properties:
| Compound Name | Properties | Notes |
|---|---|---|
| 4-Hydroxybenzaldehyde | Precursor for synthesis; lower biological activity | Used in organic synthesis |
| 3-Hydroxypropylamine | Precursor; similar structural features | Limited biological studies available |
| Quinones (oxidation products) | Potentially more reactive; higher toxicity | Less favorable for therapeutic applications |
Q & A
Q. Table 1: Key Software for Crystallography
| Software | Function | Reference |
|---|---|---|
| SHELXL | Refinement, hydrogen bonding | |
| ORTEP-3 | Molecular visualization | |
| WinGX | Data integration and validation |
What synthetic strategies are optimal for preparing this compound?
Category: Basic (Synthesis)
Methodological Answer:
Route Design: Start with a phenol derivative (e.g., 4-hydroxybenzaldehyde) and introduce the (3-hydroxypropylamino)phenyl-methyl group via reductive amination or nucleophilic substitution.
Reaction Conditions: Use anhydrous solvents (e.g., THF or DMF), catalytic Pd/C for hydrogenation, and stoichiometric control of amines.
Purification: Apply column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Characterization: Validate purity via HPLC (>98%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. Table 2: Typical Reaction Parameters
| Parameter | Value/Technique |
|---|---|
| Yield | 60–75% (optimized conditions) |
| Purity (HPLC) | >98% |
| Key Spectral Data | ¹H NMR (DMSO-d6): δ 6.8–7.2 (aromatic), 3.5–3.7 (CH₂OH) |
How can hydrogen-bonding networks in this compound be systematically analyzed?
Category: Advanced (Supramolecular Chemistry)
Methodological Answer:
Graph Set Analysis: Use Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, a carboxylate-OH interaction may be labeled as .
Crystallographic Data: Extract hydrogen-bond distances (2.6–3.2 Å) and angles (100–180°) from SC-XRD data.
Thermal Analysis: Correlate hydrogen-bond stability with DSC/TGA data (decomposition >200°C indicates strong networks).
Q. Table 3: Hydrogen-Bonding Parameters
| Interaction Type | Distance (Å) | Angle (°) | Graph Set Notation |
|---|---|---|---|
| O–H⋯N (intramolecular) | 2.7 | 155 | |
| N–H⋯O (intermolecular) | 3.0 | 165 |
How should researchers resolve contradictions in spectroscopic data during characterization?
Category: Advanced (Data Analysis)
Methodological Answer:
Multi-Technique Validation: Cross-validate NMR peaks with 2D experiments (COSY, HSQC) and IR stretches (e.g., OH at 3300 cm⁻¹).
Statistical Refinement: Apply Rietveld refinement for powder XRD or Bayesian analysis for overlapping NMR signals.
Error Tracing: Check for solvent artifacts (e.g., residual DMSO in NMR) or polymorphic impurities via DSC .
Example Workflow:
- Conflict: Discrepancy in aromatic proton integration.
- Resolution: Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or SC-XRD to confirm substituent positions .
What methodologies are recommended for studying metabolic pathways of this compound?
Category: Advanced (Biotransformation)
Methodological Answer:
In Vitro Assays: Incubate with liver microsomes (e.g., mouse or human CYP enzymes) and NADPH cofactor .
Metabolite Profiling: Use TLC/autoradiography for separation and LC-MS/MS for structural elucidation.
Enzyme Inhibition: Apply selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways.
Q. Table 4: Key Enzymatic Parameters
| Parameter | Value/Technique |
|---|---|
| Major CYP Isoform | CYP2D6 (hypothesized) |
| Metabolite Half-Life | 2–4 hours (preliminary data) |
How can researchers design experiments to probe the compound’s interactions with biological targets?
Category: Advanced (Molecular Recognition)
Methodological Answer:
Docking Studies: Use AutoDock Vina with PDB structures (e.g., kinase domains) to predict binding poses.
Surface Plasmon Resonance (SPR): Measure binding affinity (KD) by immobilizing the target protein on a sensor chip.
Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
Key Considerations:
- Control for nonspecific binding using scrambled peptide sequences.
- Validate predictions with mutagenesis (e.g., alanine scanning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
